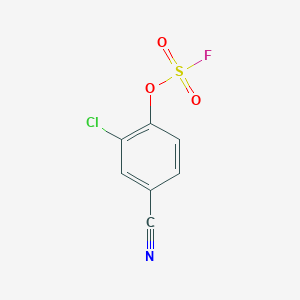

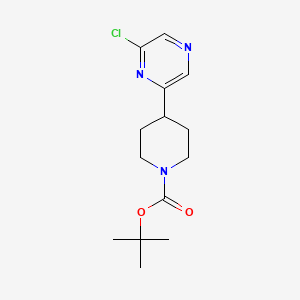

![molecular formula C14H19N B2356044 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] CAS No. 42899-94-5](/img/structure/B2356044.png)

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]” is a chemical compound with the molecular formula C14H19N . It is a type of spiroheterocycle, which are widely represented not only among natural products, but also as medicinal compounds .

Synthesis Analysis

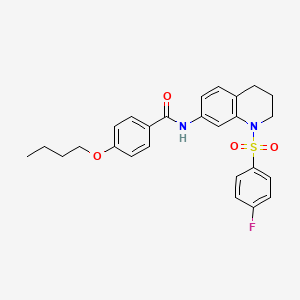

The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gave 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . This product had a reactive carbonyl group at the β-position relative to the nitrogen atom, which was involved in cyclocondensation reactions .Chemical Reactions Analysis

The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride is a key reaction in the synthesis of this compound . The presence of a free secondary amino group in 6-R1-4-R2-4-dimethyl-3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkanes] allowed them to be used in a similar reaction .Applications De Recherche Scientifique

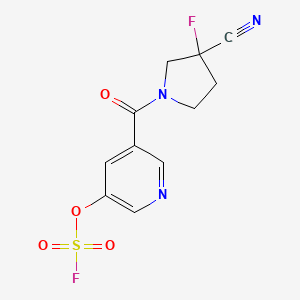

Chemistry and Transformation of Spirodihydroquinolines N-functionalized spirodihydroquinolines, specifically 1-(3-cyanopropyl)-3,4-dihydrospiro[quinoline-2,1′-cyclohexanes], have been studied for their transformation properties in strong acid media. It was found that these compounds, when subjected to hydrolysis in the presence of concentrated sulfuric acid, afford γ-aminoacids. The spirodihydroquinoline ring also undergoes rearrangement to produce 4-(2-oxopyrrolidinyl-1)spiro[indane-1,1′-cyclohexanes] in significant yields, showcasing a potential pathway for creating structurally unique compounds (Kouznetsov et al., 2003).

Spirocyclic 1H‐Chinolin‐Derivatives Synthesis Spirocyclic 1H‐Chinolin‐Derivatives, including 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline], have been synthesized through the reaction of anilines with specific catalysts, resulting in diastereoisomeric mixtures. The process involves several 6π-electrocyclic rearrangements and H-shifts, indicating a complex reaction mechanism that is essential for the formation of these compounds (Walter, Sauter, & Winkler, 1992).

Mécanisme D'action

Orientations Futures

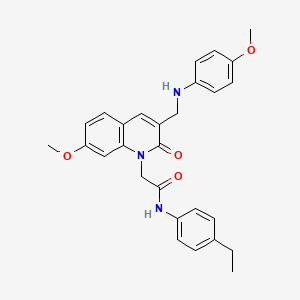

The increased interest towards tetrahydroquinoline derivatives, which include “3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]”, is motivated first and foremost by their biological activity . Future research may focus on further exploring the medicinal properties of these compounds and developing new synthetic methodologies.

Propriétés

IUPAC Name |

spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-7,15H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJQRVJSXXFLEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)

![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)

![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)

![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)

![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)

![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)